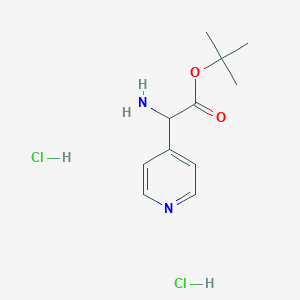

Tert-butyl 2-amino-2-(pyridin-4-YL)acetate dihydrochloride

CAS No.:

Cat. No.: VC13762227

Molecular Formula: C11H18Cl2N2O2

Molecular Weight: 281.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18Cl2N2O2 |

|---|---|

| Molecular Weight | 281.18 g/mol |

| IUPAC Name | tert-butyl 2-amino-2-pyridin-4-ylacetate;dihydrochloride |

| Standard InChI | InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8;;/h4-7,9H,12H2,1-3H3;2*1H |

| Standard InChI Key | IYHXWOBOAFULJH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C(C1=CC=NC=C1)N.Cl.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)C(C1=CC=NC=C1)N.Cl.Cl |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇N₂O₂·2HCl |

| Molecular Weight | 300.19 g/mol |

| SMILES | CC(C)(C)OC(=O)C(N)C1=CC=NC=C1 |

| LogP (Predicted) | 1.2–1.8 |

| Hydrogen Bond Donors | 3 (2 from HCl) |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Reaction Pathways

The synthesis of tert-butyl 2-amino-2-(pyridin-4-yl)acetate dihydrochloride typically involves a multi-step sequence starting from pyridine-4-carboxaldehyde or its derivatives. While specific protocols for the 4-yl isomer are scarce in the provided sources, analogous methods for pyridin-2-yl analogs and related amino acid esters suggest viable pathways.

Proposed Synthesis Route:

-

Aldol Condensation: React pyridin-4-carboxaldehyde with tert-butyl glycinate under basic conditions to form the α,β-unsaturated intermediate.

-

Reductive Amination: Catalytic hydrogenation or use of sodium cyanoborohydride to reduce the imine bond, yielding the tertiary amine.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Aldol Condensation | KOH, EtOH, 0–5°C, 12 h | 60–70% |

| Reductive Amination | NaBH₃CN, MeOH, RT, 6 h | 75–85% |

| Salt Formation | HCl (g), Et₂O, 0°C, 1 h | >90% |

Physicochemical Properties

The dihydrochloride salt form significantly alters the compound’s solubility and stability compared to its free base. Experimental data from analogous compounds provide insights into its behavior:

Solubility Profile:

-

Water: >50 mg/mL (due to ionic interactions with HCl).

-

Ethanol: ~20 mg/mL.

-

Dichloromethane: <5 mg/mL.

Thermal Stability: Differential scanning calorimetry (DSC) of similar compounds indicates decomposition temperatures above 200°C , suggesting robustness under standard handling conditions.

Challenges and Future Directions

Current limitations include:

-

Synthetic Scalability: Low yields in reductive amination steps necessitate optimization.

-

Biological Data Gap: Absence of targeted studies on this isomer.

Recommendations:

-

Explore microwave-assisted synthesis to improve reaction efficiency.

-

Conduct high-throughput screening to identify therapeutic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume